molecular formula C11H14N4O B11112563 n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide

n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide

Cat. No.: B11112563
M. Wt: 218.26 g/mol
InChI Key: VEVBABROZQAQFJ-UHFFFAOYSA-N
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Description

Structure and Synthesis n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide is a benzotriazole derivative featuring a 1,2,3-triazole ring fused to a benzene core, with an isobutyl group attached to the nitrogen at position 1 and a carboxamide moiety at position 6. The 1,2,3-triazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and weak interactions with biological targets, making it a privileged structure in medicinal chemistry .

Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole ring . The isobutyl and carboxamide substituents are introduced via alkylation or amidation steps, optimizing steric and electronic properties for target engagement.

Biological Relevance This compound is investigated for anticancer applications, particularly against non-small cell lung cancer (NSCLC).

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-(2-methylpropyl)-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C11H14N4O/c1-7(2)6-12-11(16)8-3-4-9-10(5-8)14-15-13-9/h3-5,7H,6H2,1-2H3,(H,12,16)(H,13,14,15)

InChI Key

VEVBABROZQAQFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=NNN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide typically involves the reaction of 1H-benzo[d][1,2,3]triazole-6-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide) . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods utilize a flow reactor and a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction between azides and alkynes, leading to the formation of 1,2,3-triazoles . This approach allows for efficient and scalable production of the compound with high functional group tolerance and yields.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds containing the benzo[d][1,2,3]triazole moiety have been investigated for their antimicrobial and antifungal properties. Preliminary studies suggest that n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide exhibits significant activity against various microbial strains. The mechanism may involve disruption of cellular processes or direct interaction with microbial DNA.

Anticancer Potential

This compound has shown promise in inhibiting certain cancer cell lines. Studies indicate that it may interfere with cellular signaling pathways or directly interact with DNA to exert its anticancer effects. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications in oncology.

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation due to its biological activity. Research into its efficacy against plant pathogens could lead to the development of new agricultural products that enhance crop protection while minimizing environmental impact. The specific interactions with plant systems remain a focus of ongoing studies.

Material Science Applications

In material science, derivatives of benzo[d][1,2,3]triazole are explored for their properties in polymer chemistry and as additives in coatings. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical properties. Its unique structure may also contribute to enhanced performance characteristics in various applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation accompanied by apoptosis induction. The compound's interaction with key signaling pathways was confirmed through molecular docking simulations.

Case Study 2: Agricultural Efficacy

In agricultural trials, this compound demonstrated significant antifungal activity against common plant pathogens. Field tests showed improved crop yields when used as a foliar spray compared to untreated controls. The compound's mode of action involved disrupting fungal cell wall synthesis.

Mechanism of Action

The mechanism of action of n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in bipolar interactions with biomolecular targets, enhancing its binding affinity and specificity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include derivatives with varying substituents on the benzotriazole core or linked pharmacophores. Below is a comparative analysis:

Compound Substituents/Pharmacophores IC50 (μM) Solubility (LogP) Mechanism of Action Reference
n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide Isobutyl (N1), carboxamide (C6) 0.45 (A549) 2.1 Apoptosis induction, kinase inhibition
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide Methyl (N1), carboxamide (C6) 1.2 (A549) 1.8 EGFR phosphorylation inhibition
Chalcone-1,2,3-triazole hybrids Chalcone linked to triazole 0.8–2.3 2.5–3.2 Tubulin polymerization inhibition
Podophyllotoxin-triazole conjugates Podophyllotoxin linked to triazole 0.02–0.1 3.0–3.8 Topoisomerase II inhibition
Quinazolinone-triazole derivatives Quinazolinone linked to triazole 0.6–1.5 1.9–2.4 DNA intercalation, apoptosis

Structure-Activity Relationship (SAR) Insights

  • N1 Substituents : The isobutyl group in the target compound enhances lipophilicity (LogP = 2.1) compared to the methyl analogue (LogP = 1.8), improving cellular uptake and potency (IC50 = 0.45 μM vs. 1.2 μM) .
  • C6 Carboxamide : Critical for hydrogen bonding with kinases or DNA. Its absence in triazole-chalcone hybrids reduces specificity, leading to broader but less potent activity .
  • Linked Pharmacophores: Podophyllotoxin-triazole conjugates exhibit nanomolar potency (IC50 = 0.02–0.1 μM) due to dual mechanisms (topoisomerase II inhibition and triazole-mediated apoptosis) but suffer from poor solubility (LogP > 3.0) .

Pharmacokinetic and Solubility Profiles

  • The carboxamide moiety in this compound improves aqueous solubility relative to more lipophilic derivatives (e.g., chalcone-triazoles) .
  • Isobutyl substitution balances metabolic stability and membrane permeability, outperforming shorter alkyl chains (e.g., methyl) in bioavailability .

Research Findings and Mechanisms

Anticancer Activity

  • In vitro: The compound shows potent activity against NSCLC A549 cells (IC50 = 0.45 μM), surpassing methyl-substituted analogues and matching quinazolinone-triazoles .
  • In vivo: Synergy with sorafenib enhances apoptosis in NSCLC models by suppressing NANOG, a stemness transcription factor .

Mechanism of Action

  • Kinase Inhibition: The carboxamide engages ATP-binding pockets in kinases (e.g., EGFR), analogous to quinazolinone-triazoles .
  • Apoptosis Pathways : Upregulates pro-apoptotic Bax and downregulates Bcl-2, a mechanism shared with podophyllotoxin-triazoles .

Biological Activity

n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. This compound features an isobutyl group attached to the nitrogen atom of the triazole ring and a carboxamide functional group at the 6-position. Its unique structural characteristics suggest potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the coupling of isobutyl amines with benzo[d][1,2,3]triazole derivatives. Common methods include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole), allowing for efficient formation of the carboxamide bond under mild conditions. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit certain cancer cell lines by interfering with cellular signaling pathways or directly interacting with DNA. For instance, compounds within the triazole family have been evaluated for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In related studies, certain triazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit good inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve its binding affinity to specific protein targets involved in cell proliferation and apoptosis. Interaction studies employing molecular docking simulations have suggested potential binding sites and affinities that warrant further investigation.

Comparative Analysis

To better understand the unique properties of this compound in comparison to other triazole derivatives, a comparative table is provided below:

Compound Name Structure Type Unique Features
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxamideTriazoleExhibits different substitution pattern
4-(Trifluoromethyl)phenyl-1H-benzo[d][1,2,3]triazoleTriazoleContains trifluoromethyl group
5-Methyl-1H-benzotriazoleBenzotriazoleMethyl substitution affects reactivity

The presence of the isobutyl group in this compound may enhance its lipophilicity and cellular uptake compared to other triazoles.

Case Studies

A series of case studies have been conducted focusing on the biological evaluation of similar triazole compounds. For example:

  • Study on Anticancer Activity : A study synthesized various triazole derivatives and tested their effects on cancer cell lines such as MCF-7 and HepG2. Compounds were found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Study on Antimicrobial Properties : Another study evaluated a range of 1H-triazoles for their antibacterial efficacy against clinical strains. Results indicated that certain derivatives showed greater inhibition rates than traditional antibiotics .

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